Phleomycin Amplification: 2-Substituted Thiazolo[4,5-c]pyridines Show Superior Activity Over the [5,4-b] Isomer Class
The target compound, as a member of the 2-substituted thiazolo[4,5-c]pyridine class, was evaluated for its ability to amplify the activity of the antibiotic phleomycin. The class was reported to have activity comparable to that of the 2-substituted thiazolo[4,5-b]pyrazines. In contrast, the structurally related thiazolo[5,4-b]pyridine isomers exhibited lower amplification activity [1]. The rating for the best compounds in the broader series was a four-star activity at 1 mM and 0.5 mM concentrations, providing a performance benchmark [1]. Precise quantitative rating data for the specific N-phenyl derivative was not extracted in the abstract, but its activity context is placed within the higher-performing isomer class.
| Evidence Dimension | Phleomycin amplification activity (class comparison) |
|---|---|
| Target Compound Data | Qualitative class activity: Comparable to 2-substituted thiazolo[4,5-b]pyrazines (high-activity group) [1] |
| Comparator Or Baseline | Thiazolo[5,4-b]pyridine isomer class: Lower amplification activity [1] |
| Quantified Difference | The [4,5-c] isomer class shows higher activity than the [5,4-b] isomer class. A precise fold-difference is not available from the accessed data. |
| Conditions | In vitro phleomycin amplification assay against Escherichia coli (Barlin et al., 1984) |
Why This Matters
For researchers probing antibiotic potentiation or purine-based mechanisms, the isomer class of the target compound is active, unlike other regioisomers, guiding the selection of the correct thiazolopyridine scaffold for assay development or structure-activity relationship studies.
- [1] Barlin, G. B., Ireland, S. J., & Rowland, B. J. (1984). Purine analogues as amplifiers of phleomycin. IX. Some 2- and 6-substituted Thiazolo[4,5-b]pyrazines, 2-substituted Thiazolo[4,5-c]- and Thiazolo[5,4-b]-pyridines and related compounds. Australian Journal of Chemistry, 37(8), 1729-1737. View Source
